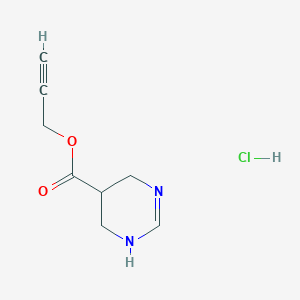

5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine hydrochloride , also known by its synonym CDD 0097 hydrochloride , is a chemical compound with the empirical formula C8H10N2O2 · HCl . It is a solid substance that has been studied for its pharmacological properties. Specifically, it acts as a selective M1 muscarinic acetylcholine receptor agonist . The compound is sold with exclusive permission from the University of Toledo, Ohio, under U.S. Patents 5,175,166 and 5,403,845 .

Chemical Reactions Analysis

The compound’s chemical reactivity depends on its functional groups. It can participate in various reactions, including substitution, addition, and cyclization. For instance, it reacts with carbon dioxide to yield a zwitterionic adduct (THP-CO2) . Further investigations into its reactivity and potential applications are warranted.

Wissenschaftliche Forschungsanwendungen

1. Development of Agonists for M1 Muscarinic Receptors

Research has shown that 5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine derivatives, specifically the propargyl derivative, exhibit significant agonist activity at M1 muscarinic receptors. This finding is significant in the context of developing novel agonists for these receptors, which play a critical role in the central nervous system (CNS) and might be useful in treating Alzheimer's disease (Dunbar et al., 1994).

2. Antidepressant Activity

A series of phenyl-substituted tetrahydropyrimidines, including derivatives of 5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine, has been shown to possess potent antidepressant activity. The research indicates that these compounds may have potential applications in CNS therapies, particularly as antidepressants (Weinhardt et al., 1985).

3. Use in Peptide Synthesis

The propargyloxycarbonyl group, a derivative of 5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine, has been used as a protecting group in peptide synthesis. It is particularly effective for the hydroxyl groups of serine, threonine, and tyrosine, showing stability to various reagents commonly employed in peptide synthesis (Ramesh et al., 2008).

4. Utility in Ligand Development for Neurochemical Applications

Specific tetrahydropyrimidines, closely related to 5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine, have demonstrated high affinity for muscarinic receptors in the rat brain and stimulated PI metabolism in rat hippocampus. This indicates their potential utility in the development of ligands with neurochemical applications (Messer et al., 1992).

5. Protective Group in Organic Synthesis

The propargyloxycarbonyl group has been effectively used to protect hydroxyl and amino functionalities in organic synthesis. It offers a novel strategy for protection in various synthetic processes, demonstrating its versatility and importance in synthetic chemistry (Ramesh et al., 2005).

6. Synthetic Routes and Pharmacological Properties

The synthesis and pharmacological properties of tetrahydropyrimidines, including derivatives of 5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine, have been extensively studied. These compounds have been found to possess a range of pharmacological properties, indicating their potential for diverse applications in medicinal chemistry (Bhattacharyya, 2019).

7. Role in Surfactant Synthesis and Biological Activity

5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine derivatives have been used in the synthesis of novel surfactants. These surfactants exhibit various biological activities, such as antimicrobial properties, making them suitable for diverse applications including drug manufacturing and cosmetics (El-Sayed, 2008).

Eigenschaften

IUPAC Name |

prop-2-ynyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-2-3-12-8(11)7-4-9-6-10-5-7;/h1,6-7H,3-5H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWROAMHWGYSSMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)C1CNC=NC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B2708363.png)

![8-(4-Methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2708366.png)

![3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B2708371.png)

![[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2708374.png)

![ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2708377.png)

![1-[(4-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2708379.png)

![methyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate](/img/structure/B2708381.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2708386.png)